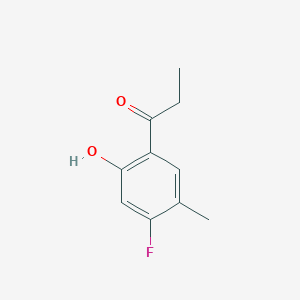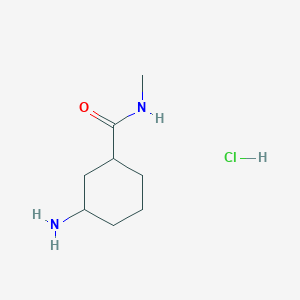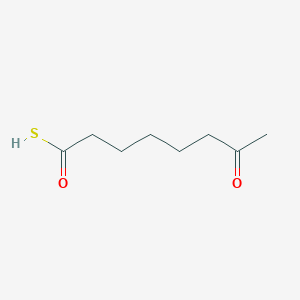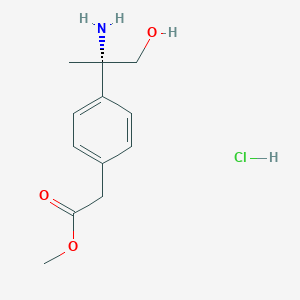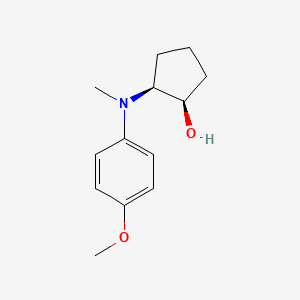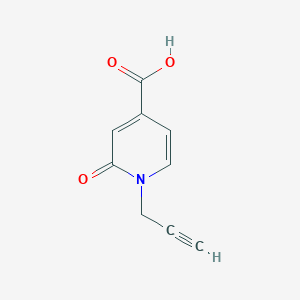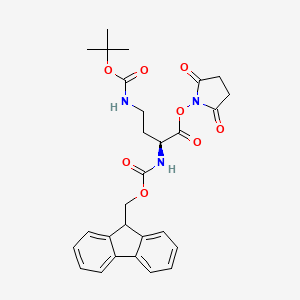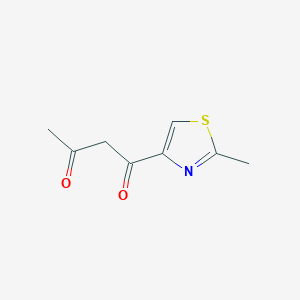
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione typically involves the formation of the thiazole ring followed by the introduction of the butane-1,3-dione moiety. Common synthetic routes include:
Cyclization Reactions: Utilizing starting materials such as 2-aminothiophenol and α-haloketones under acidic or basic conditions to form the thiazole ring.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and development of drugs with antimicrobial, antifungal, antiviral, and anticancer activities.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
These compounds share the thiazole ring but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C8H9NO2S |
|---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)3-8(11)7-4-12-6(2)9-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
XGOOEWHMZXURRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)
